lapidilectine A, (rel)-
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Overview
Description
Lapidilectine A, (rel)- is an indolyl carboxylic acid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Structure
Synthesis Techniques : Lapidilectine A, an alkaloid from Kopsia lapidilecta, has been the subject of various synthetic studies. These studies have explored innovative synthesis techniques, such as the application of the Smalley azido-enolate cyclization and 2-azaallyllithium [3+2] cycloaddition, which are crucial for forming its complex structure (Pearson, Lee, Mi, & Stoy, 2004).
Structural Elucidation : The structure of lapidilectine A has been elucidated through methods like 2D NMR analysis. This alkaloid, along with lapidilectine B, is notable for its novel skeleton featuring a five-membered unsaturated ring (Awang, Sévenet, Hamid, Hadi, David, & Païs, 1992).
Biological Activity
- Biological Properties : Research into the biological properties of lapidilectine A is ongoing. Studies have indicated that similar alkaloids from Kopsia lapidilecta possess activity that can reverse multidrug resistance in certain cell lines, suggesting potential therapeutic applications (Yap, Gan, Low, Choo, Etoh, Hayashi, Komiyama, & Kam, 2011).
Synthetic Challenges and Innovations
Synthetic Challenges : The synthesis of lapidilectine A and related alkaloids presents significant challenges due to their complex indole-fused pyrroloazocine core. Researchers have developed various methods to address these challenges, contributing to the advancement of synthetic organic chemistry (Kirillova, Miloserdov, & Echavarren, 2018).
Methodological Developments : The quest for efficient synthesis of lapidilectine A has led to the discovery of new methodologies, including manganese(III)-mediated oxidative cyclization, which has proven useful for constructing complex polycyclic scaffolds (Gao, Fan, Geng, & Ma, 2018).
properties
Product Name |
lapidilectine A, (rel)- |
---|---|
Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
trimethyl (1R,9S,16R,18R)-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-30-19(27)17-15-22-9-6-13-25(22)14-12-23(20(28)31-2)16-7-4-5-8-18(16)26(21(29)32-3)24(17,23)11-10-22/h4-9,17H,10-15H2,1-3H3/t17-,22+,23+,24+/m0/s1 |
InChI Key |
YLBUDFTWGUSIKB-QKBJRNKPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@]23CC[C@]14[C@](CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1CC23CCC14C(CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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